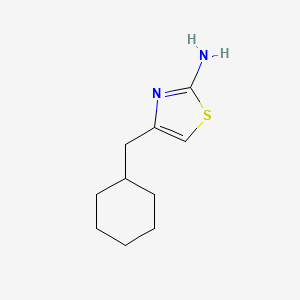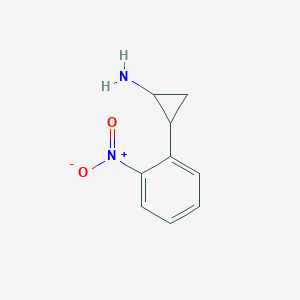
2-(2-Nitrophenyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Nitrophenyl)cyclopropan-1-amine is an organic compound with the molecular formula C9H10N2O2 It features a cyclopropane ring attached to an amine group and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)cyclopropan-1-amine typically involves the reaction of 2-nitrobenzyl chloride with cyclopropanamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the benzyl chloride, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Nitrophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of acylated or alkylated products.
Applications De Recherche Scientifique
2-(2-Nitrophenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(2-Nitrophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclopropane ring can interact with biological macromolecules, potentially leading to enzyme inhibition or other biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Nitrophenyl)cyclopropane-1-carboxylic acid
- 2-(2-Nitrophenyl)cyclopropan-1-ol
- 2-(2-Nitrophenyl)cyclopropan-1-thiol
Uniqueness
2-(2-Nitrophenyl)cyclopropan-1-amine is unique due to the presence of both a nitrophenyl group and a cyclopropane ring, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
2-(2-nitrophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H10N2O2/c10-8-5-7(8)6-3-1-2-4-9(6)11(12)13/h1-4,7-8H,5,10H2 |
Clé InChI |
XLJUTKNNMIBCGO-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1N)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride](/img/structure/B13525913.png)


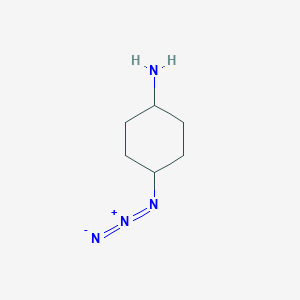
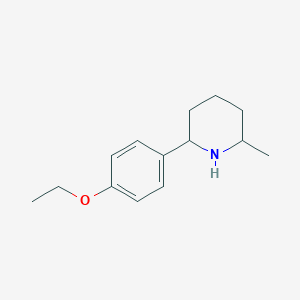
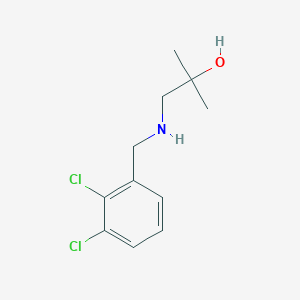
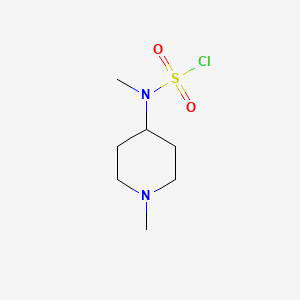

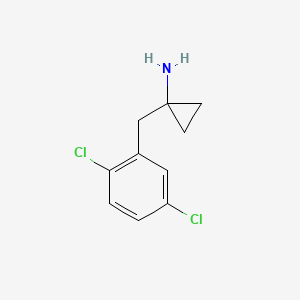
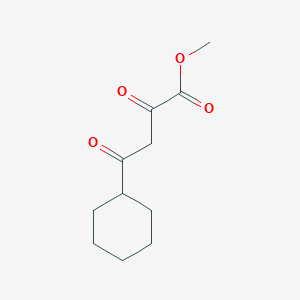
![5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-onehydrochloride](/img/structure/B13525970.png)
